Allyl perfluorooctanoate
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Overview
Description
Allyl perfluorooctanoate is a fluorinated organic compound characterized by the presence of an allyl group attached to a perfluorooctanoate moiety. This compound is known for its unique chemical properties, including high thermal stability, resistance to chemical reactions, and hydrophobicity. These properties make it valuable in various industrial applications, particularly in the production of specialized coatings and surfactants.
Preparation Methods
Synthetic Routes and Reaction Conditions
Allyl perfluorooctanoate can be synthesized through the esterification of perfluorooctanoic acid with allyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is becoming increasingly important in the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
Allyl perfluorooctanoate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The ester functionality can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorinated moiety can participate in nucleophilic substitution reactions, leading to the formation of new fluorinated compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is frequently used for the reduction of the ester group.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Allyl alcohol and perfluorooctanol.
Substitution: Fluorinated amines and thiols.
Scientific Research Applications
Allyl perfluorooctanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of fluorinated polymers and surfactants.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and stability.
Medicine: Explored for its antimicrobial properties and potential use in medical coatings.
Industry: Utilized in the production of non-stick coatings, water-repellent fabrics, and fire-fighting foams.
Mechanism of Action
The mechanism of action of allyl perfluorooctanoate is primarily attributed to its fluorinated moiety, which imparts unique chemical properties such as hydrophobicity and resistance to degradation. The molecular targets and pathways involved in its action include:
Hydrophobic Interactions: The fluorinated chain interacts with hydrophobic surfaces, enhancing the compound’s ability to repel water and other polar substances.
Chemical Stability: The strong carbon-fluorine bonds confer resistance to chemical degradation, making the compound stable under harsh conditions.
Comparison with Similar Compounds
Similar Compounds
Perfluorooctanoic Acid (PFOA): Shares the perfluorooctanoate moiety but lacks the allyl group.
Perfluorooctane Sulfonate (PFOS): Another fluorinated compound with similar properties but different functional groups.
Perfluorooctyl Iodide: Contains a perfluorooctyl chain but with an iodine atom instead of an ester group.
Uniqueness
Allyl perfluorooctanoate is unique due to the presence of the allyl group, which allows for additional chemical modifications and applications. Its combination of hydrophobicity, chemical stability, and reactivity makes it a versatile compound in various fields of research and industry.
Properties
CAS No. |
20120-44-9 |
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Molecular Formula |
C11H5F15O2 |
Molecular Weight |
454.13 g/mol |
IUPAC Name |
prop-2-enyl 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate |
InChI |
InChI=1S/C11H5F15O2/c1-2-3-28-4(27)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)10(22,23)11(24,25)26/h2H,1,3H2 |
InChI Key |
DNFFZVPOFBBNHH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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